molecular formula C14H21N3O2S B4579940 1-(2,2-dimethylpropanoyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide

1-(2,2-dimethylpropanoyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide

Cat. No. B4579940
M. Wt: 295.40 g/mol
InChI Key: CYVMUIIZGFIWGP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperidine and thiazole derivatives involves multiple steps, including condensation reactions, cyclization, and functional group transformations. For instance, Abdel-Aziz et al. (2009) describe the synthesis of 1,3-thiazole derivatives through the reaction of 1-[4-(piperidin-1-yl)benzylidene]thiosemicarbazide with hydrazonoyl chlorides, showcasing the versatility of piperidine as a scaffold for constructing complex molecules (Abdel-Aziz et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds closely related to 1-(2,2-Dimethylpropanoyl)-N-1,3-Thiazol-2-yl-4-Piperidinecarboxamide, such as isothiazolopyridines and their derivatives, has been determined using crystallography. Karczmarzyk and Malinka (2004) analyzed the structure of 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its derivatives, highlighting the importance of crystallography in understanding the spatial arrangement of atoms within these molecules (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

The chemical reactivity of piperidine and thiazole-containing compounds is influenced by their functional groups. For example, the presence of an amide or thioamide group can significantly impact a molecule's chemical behavior and biological activity. These groups can partake in various chemical reactions, including nucleophilic substitution and condensation reactions, which are pivotal in synthesizing pharmacologically active molecules.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for the application and handling of chemical compounds. While specific data on 1-(2,2-Dimethylpropanoyl)-N-1,3-Thiazol-2-yl-4-Piperidinecarboxamide is not readily available, studies on similar compounds provide valuable insights. For instance, the crystalline structure analysis offers information on the compound's stability and solubility, which are essential for its formulation and application in various contexts.

Chemical Properties Analysis

The chemical properties of piperidine and thiazole derivatives, including reactivity, stability, and interactions with biological targets, are influenced by their molecular structure. These properties are fundamental in drug design, where the compound's ability to interact with specific receptors or enzymes determines its therapeutic potential. Research into similar compounds has shown that minor modifications to the molecular structure can significantly alter a compound's biological activity and pharmacokinetic profile.

References

Scientific Research Applications

Synthesis and Anti-arrhythmic Activity

Researchers synthesized 1,3-thiazole derivatives, including those similar in structure to "1-(2,2-dimethylpropanoyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide," and evaluated their anti-arrhythmic activity. The study revealed significant anti-arrhythmic potential for some newly synthesized compounds, indicating their relevance in the development of treatments for arrhythmias (H. Abdel‐Aziz et al., 2009).

Antimicrobial Agents

Another application involves the synthesis of s-Triazine-Based Thiazolidinones, evaluated for their antimicrobial activity against a range of bacteria and fungi. The research indicates the potential of these compounds, structurally related to "1-(2,2-dimethylpropanoyl)-N-1,3-thiazol-2-yl-4-piperidinecarboxamide," in the development of new antimicrobial agents (Divyesh Patel et al., 2012).

Anti-Inflammatory and Analgesic Agents

The synthesis of novel compounds derived from visnaginone and khellinone, including benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines, was aimed at discovering anti-inflammatory and analgesic agents. These studies underscore the compound's potential in developing treatments for inflammation and pain management (A. Abu‐Hashem et al., 2020).

Polyamide Synthesis

In material science, the compound's derivatives were used in the synthesis of polyamides containing pendant pentadecyl chains, enhancing solubility and thermal stability. This application demonstrates the compound's utility in developing new materials with improved properties (A. S. More et al., 2010).

properties

IUPAC Name

1-(2,2-dimethylpropanoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S/c1-14(2,3)12(19)17-7-4-10(5-8-17)11(18)16-13-15-6-9-20-13/h6,9-10H,4-5,7-8H2,1-3H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVMUIIZGFIWGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-dimethylpropanoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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